3-Bromo-2-(difluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(difluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H4BrF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a difluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethyl)benzonitrile typically involves the bromination of 2-(difluoromethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce a wide range of biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-2-(difluoromethyl)benzonitrile is used as a building block in organic synthesis. Its unique substitution pattern makes it valuable for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of the resulting compounds .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of various functionalized products with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)benzonitrile depends on its specific application
Electrophilic Substitution: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.
Cross-Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
3-Bromo-2-fluorobenzonitrile: Similar structure but with a single fluorine atom instead of a difluoromethyl group.
2-Bromo-3-(difluoromethyl)benzonitrile: Positional isomer with bromine and difluoromethyl groups swapped.
3-Chloro-2-(difluoromethyl)benzonitrile: Chlorine atom replaces the bromine atom.
Uniqueness: 3-Bromo-2-(difluoromethyl)benzonitrile is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design .
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOROGYVINPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.